6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
CAS No.: 2230902-34-6
Cat. No.: VC11623478
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230902-34-6 |
|---|---|
| Molecular Formula | C15H19BN2O2 |
| Molecular Weight | 270.14 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine |
| Standard InChI | InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3 |
| Standard InChI Key | LFSKXIRELUGGAX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a bicyclic quinoline core substituted with an amine group at position 3 and a tetramethyl-1,3,2-dioxaborolane (BPin) group at position 6. The BPin group, a boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions, a feature leveraged in Suzuki-Miyaura couplings .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BN₂O₂ |
| Molecular Weight | 270.14 g/mol |
| IUPAC Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N |
The boron atom in the BPin group adopts a trigonal planar geometry, facilitating its role as a Lewis acid in catalytic processes .
Synthesis and Structural Elucidation
Spectral Characterization
Data from related BPin-substituted heterocycles provide reference benchmarks:
-
¹H NMR: Aromatic protons resonate between δ 7.0–9.0 ppm, while BPin methyl groups appear as a singlet near δ 1.3 ppm .
-
¹³C NMR: Boron-bound carbons (C-B) are observed at ~85 ppm, with quinoline carbons spanning 110–150 ppm .
-
¹¹B NMR: A sharp peak near δ 30 ppm confirms the boronic ester .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The BPin group enables cross-coupling with aryl halides, forming biaryl structures critical in pharmaceutical intermediates. For example:
This reactivity mirrors ELQ-271, an antimalarial quinolone synthesized via analogous boronate intermediates .
Comparative Analysis with Structural Analogs
| Compound | Key Features | Biological Activity |
|---|---|---|
| ELQ-271 | 3-Diarylether-BPin, 6-Cl/7-OCH₃ | IC₅₀ = 2.1 nM (Pf) |
| RX-37 | Pyrido[4,3-b]indole-BPin | BET inhibition (Kd = 8 nM) |
| 6-BPin-quinolin-3-amine | 3-NH₂, 6-BPin | Hypothesized antimalarial/anticancer |
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